3-T-Butyl-5-chlorotoluene

Catalog No.
S694500
CAS No.
61468-39-1
M.F
C11H15Cl
M. Wt
182.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-T-Butyl-5-chlorotoluene

CAS Number

61468-39-1

Product Name

3-T-Butyl-5-chlorotoluene

IUPAC Name

1-tert-butyl-3-chloro-5-methylbenzene

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

InChI

InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3

InChI Key

PGWGZYIVAPNUTH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Cl)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C)(C)C

Chlorination of Toluene

    Application Summary: 3-T-Butyl-5-chlorotoluene can be produced by the chlorination of toluene.

    Methods of Application: The process involves the use of ionic liquids with [BMIM], [Et 3 NH], and [BPy] cations and Al n Cl −3n+1, Zn n Cl −2n+1, and Cu n Cl −n+1 anions as catalysts for the chlorination of toluene with Cl 2.

    Results or Outcomes: The outcome of this process is the production of 3-T-Butyl-5-chlorotoluene.

Thermophysical Property Datafile for Process Simulators

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

Quantum Tools for IR Spectra Interpretation

3-T-Butyl-5-chlorotoluene is an organochlorine compound characterized by a toluene backbone substituted with a tert-butyl group and a chlorine atom. Its chemical formula is C10H13Cl, and it features a tert-butyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring. This compound is typically a colorless to pale yellow liquid, exhibiting properties common to chlorinated aromatic compounds, such as volatility and moderate solubility in organic solvents.

As information on 3-TB-5-Cl is limited, it is advisable to handle it with caution assuming similar properties to other chloroaromatic compounds. Potential hazards include:

  • Skin and Eye Irritation: Chlorinated aromatics can be irritating to the skin and eyes upon contact.
  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.
  • Environmental Impact: Chlorinated aromatics can be harmful to aquatic life; proper disposal methods should be followed.
Typical of aromatic compounds:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as the S_NAr mechanism, especially in polar solvents.
  • Electrophilic Aromatic Substitution: The tert-butyl group is an electron-donating group, which can enhance electrophilic substitution reactions on the aromatic ring.
  • Hydrolysis: In the presence of water or alcohols, it may undergo hydrolysis to form corresponding alcohol derivatives.

The synthesis of 3-T-Butyl-5-chlorotoluene can be achieved through several methods:

  • Electrophilic Aromatic Substitution:
    • Toluene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the tert-butyl group.
    • Chlorination can subsequently be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Grignard Reaction:
    • A Grignard reagent derived from tert-butyl bromide can react with chlorobenzene, followed by hydrolysis to yield the desired compound.
  • Direct Chlorination:
    • Toluene can be subjected to chlorination using chlorine gas in the presence of UV light or heat, followed by selective alkylation with tert-butyl groups.

Unique Characteristics3-T-Butyl-5-chlorotolueneTert-butyl and chlorine on tolueneChemical intermediate, solventUnique combination of steric hindrance and electronegativity effects from chlorinem-ChlorotolueneChlorine at meta positionSolvent, intermediateLacks bulky tert-butyl groupp-ChlorotolueneChlorine at para positionOrganic synthesisDifferent reactivity patternstert-ButylbenzeneTert-butyl directly on benzeneSolvent, intermediateNo halogen substitution

Studies on similar compounds indicate that 3-T-Butyl-5-chlorotoluene may exhibit significant interactions with various solvents and biological systems. For instance, its interactions with alcohols can lead to hydrogen bonding phenomena that affect solubility and reactivity.

Hydrogen bonding interactions between chlorinated toluenes and alkanols have been documented, suggesting that such interactions could influence their behavior in mixed solvent systems .

Similar Compounds

  • m-Chlorotoluene: Similar in structure but lacks the tert-butyl group; used as a solvent and chemical intermediate.
  • p-Chlorotoluene: Another isomer of chlorotoluene; often used in organic synthesis.
  • tert-Butylbenzene: Contains only the tert-butyl group attached directly to benzene; used as a solvent and chemical intermediate.

Comparison Table

CompoundStructure Features

3-Tert-butyl-5-chlorotoluene (CAS: 61468-39-1) is a substituted aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. Its systematic IUPAC name is 1-tert-butyl-3-chloro-5-methylbenzene, reflecting the positions of the tert-butyl (–C(CH₃)₃), chloro (–Cl), and methyl (–CH₃) groups on the benzene ring (Figure 1). Alternative names include 3-T-butyl-5-chlorotoluene and 1-(tert-butyl)-3-chloro-5-methylbenzene.

The compound’s structure is characterized by:

  • A central benzene ring.
  • A tert-butyl group at position 1.
  • A chlorine atom at position 3.
  • A methyl group at position 5.

Its SMILES notation is CC1=CC(Cl)=CC(=C1)C(C)(C)C, and its InChIKey is PGWGZYIVAPNUTH-UHFFFAOYSA-N.

PropertyValue
CAS Number61468-39-1
Molecular FormulaC₁₁H₁₅Cl
Molecular Weight182.69 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Table 1: Key physicochemical properties of 3-tert-butyl-5-chlorotoluene.

Historical Context of Discovery and Synthesis

The synthesis of 3-tert-butyl-5-chlorotoluene is rooted in Friedel-Crafts chemistry and electrophilic aromatic substitution strategies. Early methods relied on traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to facilitate toluene alkylation or chlorination. For example, tert-butyl chloride could react with toluene under AlCl₃ catalysis to introduce the tert-butyl group, followed by selective chlorination.

However, advancements in ionic liquid catalysis in the 21st century revolutionized its synthesis. Patents such as CN102731246A and CN105016967A describe using chloroaluminate ionic liquids (e.g., [BMIM]Cl-FeCl₃) to achieve high regioselectivity in toluene chlorination, yielding 3-tert-butyl-5-chlorotoluene with minimal byproducts. These methods improved reaction efficiency and reduced environmental impact compared to classical approaches.

A typical modern synthesis involves:

  • Alkylation: Toluene reacts with tert-butyl chloride in the presence of Et₃NHCl-AlCl₃ ionic liquids to form tert-butyltoluene.
  • Chlorination: The tert-butyltoluene intermediate undergoes electrophilic chlorination using Cl₂ gas and a Lewis acid catalyst (e.g., FeCl₃).

Significance in Organic Chemistry Research

3-Tert-butyl-5-chlorotoluene serves as a model compound for studying steric and electronic effects in aromatic systems. The tert-butyl group’s bulkiness influences reaction kinetics by hindering electrophilic attack at adjacent positions, while the chlorine atom directs subsequent substitutions meta to itself. Key research applications include:

  • Synthetic Intermediate: Used in synthesizing agrochemicals, pharmaceuticals, and dyes. For instance, it is a precursor to UV stabilizers like 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.
  • Mechanistic Studies: Its structure aids in exploring SN1/SN2 reaction pathways, as seen in tert-butyl chloride hydrolysis.
  • Green Chemistry: Ionic liquid-catalyzed syntheses of this compound align with sustainable chemistry goals by minimizing hazardous waste.
ApplicationRole
Agrochemical SynthesisBuilding block for herbicides/pesticides
Polymer AdditivesUV stabilizers and antioxidants
Catalysis ResearchSubstrate for studying ionic liquid efficiency

Table 2: Research applications of 3-tert-butyl-5-chlorotoluene.

XLogP3

4.6

Wikipedia

1-tert-Butyl-3-chloro-5-methylbenzene

Dates

Modify: 2023-08-15

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